molecular formula C14H18N4O4S B2737765 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole CAS No. 2034222-92-7

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Cat. No. B2737765
CAS RN: 2034222-92-7
M. Wt: 338.38
InChI Key: VKLWRFINIPAPBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole compounds often involves metal-free synthetic routes . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Metalation and Electrophilic Quenching of Isoxazoles

A study by Balasubramaniam, Mirzaei, and Natale (1990) in Synthesis explains the process of lateral metalation and electrophilic quenching of isoxazoles. This technique is a selective and synthetically useful method to obtain thioalkyl derivatives of isoxazoles, which could be relevant for the compound (Balasubramaniam, Mirzaei, & Natale, 1990).

Synthesis of Dimethyl Sulfomycinamate

Bagley et al. (2003) in Organic Letters describe the synthesis of dimethyl sulfomycinamate. This compound is generated in the methanolysis of the thiopeptide antibiotic sulfomycin I and is prepared through a complex synthetic process involving isoxazole derivatives (Bagley, Dale, Xiong, & Bower, 2003).

Biological Evaluation of Pyridines and Isoxazoles

A study by Hassan et al. (2019) in Acta Poloniae Pharmaceutica - Drug Research synthesized new isoxazole derivatives and evaluated them for anti-hepatic cancer and anti-microbial agents. These compounds, including isoxazoles, showed promising results in comparison to standard drugs (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Synthesis and Properties of Fluorinated Polyamides

Liu et al. (2013) in the Journal of Fluorine Chemistry synthesized new diamines containing pyridine and utilized them in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers displayed properties like high glass transition temperatures and solubility in various organic solvents (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

properties

IUPAC Name

3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9-4-5-13(16-15-9)21-12-6-7-18(8-12)23(19,20)14-10(2)17-22-11(14)3/h4-5,12H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLWRFINIPAPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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